molecular formula C7H10N2O2 B14669807 5-Cyclobutylimidazolidine-2,4-dione CAS No. 49606-82-8

5-Cyclobutylimidazolidine-2,4-dione

Cat. No.: B14669807
CAS No.: 49606-82-8
M. Wt: 154.17 g/mol
InChI Key: HSYVRAQZKUMWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclobutylimidazolidine-2,4-dione is a bicyclic heterocyclic compound featuring a cyclobutyl substituent at the 5-position of the imidazolidine-2,4-dione core. This scaffold is characterized by two carbonyl groups at positions 2 and 4, which confer rigidity and influence both physicochemical properties and biological interactions.

Properties

CAS No.

49606-82-8

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-cyclobutylimidazolidine-2,4-dione

InChI

InChI=1S/C7H10N2O2/c10-6-5(4-2-1-3-4)8-7(11)9-6/h4-5H,1-3H2,(H2,8,9,10,11)

InChI Key

HSYVRAQZKUMWAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutylimidazolidine-2,4-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutylamine with glyoxal in the presence of a base can lead to the formation of the imidazolidine ring. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the cyclization process.

Another method involves the use of cyclobutyl isocyanate and glycine derivatives. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidine-2,4-dione structure. This method may require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. Continuous flow reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method can significantly reduce reaction times and improve product purity. Additionally, semi-continuous work-up steps, such as vacuum filtration, can be integrated into the process to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of imidazolidine-2,4-dione derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the carbonyl groups into hydroxyl groups, resulting in the formation of diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific atoms or groups within the molecule. This can lead to the formation of various substituted imidazolidine-2,4-dione derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Amines, thiols; reactions may require the presence of a base or acid catalyst and are conducted in solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, diols, and other functionalized compounds. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

5-Cyclobutylimidazolidine-2,4-dione has several scientific research applications across various fields:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or modulators. These compounds can help elucidate the mechanisms of enzyme action and contribute to the development of new therapeutic agents.

    Medicine: The compound and its derivatives are investigated for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research in this area aims to identify new drug candidates and improve existing treatments.

    Industry: In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Cyclobutylimidazolidine-2,4-dione depends on its specific application and the target molecule or pathway. In general, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The imidazolidine ring can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions, influencing the activity of the target molecule.

For example, in enzyme inhibition, this compound derivatives may bind to the active site of the enzyme, blocking substrate access and preventing catalysis. This interaction can be reversible or irreversible, depending on the nature of the binding and the specific enzyme involved.

Comparison with Similar Compounds

Imidazolidine-2,4-dione Derivatives

The synthesis and biological evaluation of 3,5-disubstituted imidazolidine-2,4-diones (e.g., IM-1 to IM-8) highlight the role of substituents in modulating activity. For example:

  • IM-3 (5-(4-ethylphenyl)-3-phenyl-imidazolidine-2,4-dione): Demonstrated antinociceptive effects, suggesting CNS activity .
Compound Substituents (Position 5) Key Biological Activity Yield (%) Reference
IM-7 4-isopropylphenyl Cardiovascular modulation 70–74
IM-3 4-ethylphenyl Antinociception (CNS) 70–74
IM-5 4-methoxyphenyl Structural analog (no bioactivity reported) 70–74

Key Insights :

  • Bulky substituents (e.g., isopropyl) enhance cardiovascular effects, while smaller groups (e.g., ethyl) favor CNS activity.
  • The cyclobutyl group in the target compound may confer unique steric and electronic properties compared to aryl substituents.

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (TZDs), which replace the imidazolidine nitrogen with sulfur, are widely studied for metabolic and antioxidant activities:

  • Compound 1d (5-(3-methoxybenzylidene)-TZD) : Showed 84.2% inhibition of lipid peroxidation, surpassing Trolox (62.3%) .
  • Pioglitazone hydrochloride : A clinical TZD derivative used for diabetes, highlighting the therapeutic relevance of this scaffold .
Compound Substituents Activity (% Inhibition) Reference
1d 3-methoxybenzylidene Lipid peroxidation: 84.2%
1m 4-hydroxybenzylidene Lipid peroxidation: 23.0%
Pioglitazone Benzyl-ethoxy-pyridinyl Antidiabetic (clinical use)

Key Insights :

  • Electron-donating groups (e.g., methoxy) enhance antioxidant activity, while polar groups (e.g., hydroxyl) reduce efficacy .

Pyrrolo-pyrazine-1,4-dione Derivatives

Natural products like pyrrolo(1,2-a)pyrazine-1,4-dione (PPDH) share the dione motif but differ in ring fusion and substituents:

  • PPDHMP (C11H18N2O2): Exhibits antibacterial activity against Pseudomonas aeruginosa and E. coli .
  • Therapeutic Applications : Antitumor, anti-inflammatory, and cholesterol-lowering properties .

Key Insights :

  • The fused pyrrolo-pyrazine system enhances microbial targeting, unlike the simpler imidazolidine scaffold.
  • Cyclobutyl substituents in imidazolidine derivatives may improve metabolic stability compared to linear alkyl chains in PPDHMP.

Pharmacological and Industrial Relevance

  • Imidazolidine-2,4-diones : Focus on CNS and cardiovascular applications .
  • Thiazolidine-2,4-diones : Dominant in metabolic disorder therapeutics (e.g., diabetes) .
  • Pyrrolo-pyrazine-diones : Antibiotic and antitumor agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.